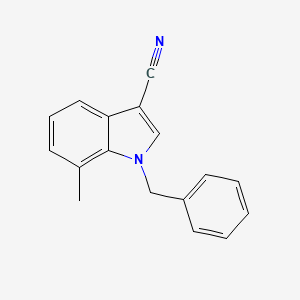

1-Benzyl-7-methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

1-benzyl-7-methylindole-3-carbonitrile |

InChI |

InChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3 |

InChI Key |

LLSHCSIOFNGWCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications

Executive Summary

As a highly functionalized heterocycle, 1-benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6)[1] represents a critical building block in advanced pharmaceutical development and materials science. The strategic placement of a strongly electron-withdrawing carbonitrile group at the C3 position, combined with a lipophilic N1-benzyl anchor and a sterically demanding C7-methyl group, creates a unique electronic and conformational profile. This technical whitepaper deconstructs the physicochemical properties, self-validating synthetic workflows, and translational applications of this compound, providing researchers with a rigorously grounded guide to its utilization.

Physicochemical Profiling

The foundational data for this compound is synthesized from empirical characterizations, notably from transition metal-catalyzed cross-coupling methodologies[2].

| Property | Value | Causality / Significance | Source |

| Chemical Name | 1-Benzyl-7-methyl-1H-indole-3-carbonitrile | IUPAC standard nomenclature. | [1] |

| CAS Number | 1426847-74-6 | Unique chemical registry identifier. | [3] |

| Molecular Formula | C₁₇H₁₄N₂ | Defines the atomic composition. | [3] |

| Molecular Weight | 246.31 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). | [3] |

| Appearance | Yellow solid | Coloration arises from the extended conjugated | [2] |

| Melting Point | 153.7 – 154.5 °C | Indicates a highly crystalline lattice stabilized by | [2] |

| Chromatographic Mobility (R_f) | 0.45 (DCM:Hexane = 1:1) | The 1:1 solvent ratio perfectly balances the polar nitrile and lipophilic benzyl group. | [2] |

Mechanistic Analysis: Steric and Electronic Interplay

The reactivity and biological binding affinity of 1-benzyl-7-methyl-1H-indole-3-carbonitrile are dictated by the logical relationship between its functional groups.

-

C3-Carbonitrile (Electronic): Acts as a strong electron-withdrawing group (EWG). It depletes electron density from the indole core, significantly stabilizing the indolide anion during synthesis and shifting the absorption spectrum into the visible region (yielding the yellow solid)[2].

-

C7-Methyl (Steric): Positioned adjacent to the N1 atom, the methyl group creates a localized steric shield. This hinders electrophilic attack at the nitrogen and forces the N1-benzyl group into a restricted conformation, creating atropisomeric tension.

-

N1-Benzyl (Lipophilic): Modulates the overall partition coefficient (LogP), enhancing membrane permeability for pharmacological applications.

Caption: Logical relationship of steric and electronic effects on the indole core.

Synthetic Methodologies & Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , where the physical phenomena observed during the reaction inherently verify the mechanistic progress.

Classical N-Benzylation (Sterically Hindered Workflow)

The presence of the C7-methyl group makes standard N-alkylation challenging. A strong base and a highly reactive electrophile are mandatory.

Step-by-Step Protocol:

-

Deprotonation: Dissolve 7-methyl-1H-indole-3-carbonitrile in anhydrous DMF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion).

-

Causality: NaH is required to overcome the pKa of the hindered N-H bond.

-

Self-Validation: The immediate evolution of

gas serves as a visual kinetic indicator. The cessation of bubbling confirms the quantitative formation of the indolide anion.

-

-

Alkylation: Add benzyl bromide dropwise over 15 minutes.

-

Causality: Benzyl bromide is an excellent

substrate, necessary to overcome the steric barrier erected by the C7-methyl group.

-

-

Monitoring & Quenching: Monitor via TLC.

-

Self-Validation: Under 254 nm UV light, the product spot will fluoresce intensely at

(DCM:Hexane 1:1). The disappearance of the baseline-oriented starting material validates completion[2]. Quench with cold

-

Caption: Self-validating experimental workflow for the N-benzylation of sterically hindered indoles.

Advanced Palladium-Catalyzed C-H Functionalization

As demonstrated in advanced cross-coupling literature, this compound can be synthesized via direct transition metal-catalyzed C-H bond functionalization, which offers superior atom economy[2].

-

Mechanism: A Pd(II) precatalyst coordinates to the indole, followed by electrophilic palladation at the C3 position. Transmetalation with a cyanation agent (e.g., CuCN) and subsequent reductive elimination yields the target nitrile.

-

Causality of Yield: The reported moderate yield of 58%[2] is a direct consequence of the C7-methyl group restricting the conformational freedom of the N1-benzyl group, which sterically impedes the bulky palladium intermediate during the C-H activation step.

Analytical Characterization (Fingerprinting)

Structural verification relies on Nuclear Magnetic Resonance (NMR), which provides a clear window into the molecule's electronic environment.

¹H NMR (400 MHz, CDCl₃) Data Analysis:

-

2.57 (s, 3H) : Corresponds to the C7-methyl group[2].

-

Causality: Standard aryl methyls resonate near 2.3 ppm. The downfield shift to 2.57 ppm is induced by the anisotropic deshielding from the spatially adjacent, sterically locked N1-benzyl ring.

-

-

5.63 (s, 2H) : Represents the benzylic methylene protons[2].

-

Causality: The pronounced downfield position (normally ~4.0 ppm for N-benzyl) is a direct consequence of the electron-withdrawing C3-nitrile group pulling electron density through the conjugated indole core, leaving the nitrogen highly deshielded.

-

Pharmacological & Material Science Relevance

Indole-3-carbonitriles are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-competitive kinase inhibitors. The specific architecture of 1-benzyl-7-methyl-1H-indole-3-carbonitrile is uniquely suited for target selectivity.

-

Binding Mechanics: The C3-nitrile acts as a hydrogen bond acceptor, interacting directly with the hinge region of target kinases (e.g., EGFR, JAK). Simultaneously, the N1-benzyl group inserts into the hydrophobic pocket, while the C7-methyl group prevents off-target binding by restricting the ligand's rotational degrees of freedom.

Caption: Pharmacological signaling pathway demonstrating kinase inhibition by indole-3-carbonitriles.

Conclusion & Future Perspectives

The compound 1-benzyl-7-methyl-1H-indole-3-carbonitrile is far more than a simple heterocycle; it is a finely tuned molecular system where steric hindrance (C7-methyl) and electronic depletion (C3-nitrile) dictate its synthesis and application. Future research leveraging this scaffold will likely focus on utilizing its atropisomeric properties for the development of highly selective, conformationally restricted kinase inhibitors.

References

-

Transition metal-catalyzed cross-coupling reactions through C-H bond functionalization. Hong Kong Polytechnic University (PolyU) Electronic Theses. [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Indole-3-carbonitrile Derivatives

Abstract: Indole-3-carbonitrile, a key heterocyclic compound, and its derivatives form a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of their discovery, historical evolution of synthetic methodologies, and their burgeoning role in drug development. We delve into the nuanced causality behind experimental choices in their synthesis and explore the diverse biological activities that position these molecules as promising therapeutic agents. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the rich chemistry and therapeutic potential of the indole-3-carbonitrile scaffold.

Introduction: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can bind to a wide range of biological targets.[1][3] The indole nucleus is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biology. The versatility of the indole scaffold allows for the synthesis of a vast library of derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

The Genesis of a Molecule: Discovery and Early History of Indole-3-carbonitrile

The history of indole itself dates back to 1866 when Adolf von Baeyer first synthesized it.[7] The specific discovery of indole-3-carbonitrile is less clearly documented but is intrinsically linked to the broader exploration of indole chemistry that gained momentum in the early 20th century.[2][8] Early methods for the synthesis of indole derivatives, such as the Fischer indole synthesis discovered in 1883, laid the groundwork for accessing a variety of substituted indoles.[9] The preparation of indole-3-carbonitrile can be traced back to reactions involving the dehydration of indole-3-aldoxime or from indole-3-glyoxylic acid.[10] These early synthetic efforts, though often yielding modest results, were crucial in providing the initial samples of indole-3-carbonitrile for further study and paved the way for more sophisticated synthetic approaches.

Synthetic Evolution: Charting the Chemical Landscape

The synthesis of indole-3-carbonitrile and its derivatives has evolved significantly over the years, with numerous methods developed to improve efficiency, regioselectivity, and substrate scope. These methods can be broadly categorized, each offering distinct advantages for accessing specific structural motifs.

Classical Approaches

Early syntheses of indole-3-carbonitrile often relied on multi-step sequences starting from readily available indole precursors. A common route involves the formylation of indole to produce indole-3-carboxaldehyde, followed by conversion to the corresponding oxime and subsequent dehydration to the nitrile.[10] Another classical approach starts with the reaction of indole with oxalyl chloride to form 3-indolylglyoxylyl chloride, which can then be converted to the amide and subsequently dehydrated to the nitrile.[10] While foundational, these methods can be lengthy and sometimes involve harsh reagents.

Modern Catalytic Methods

The advent of modern organic chemistry has introduced a plethora of catalytic methods for the synthesis of 3-substituted indoles, including indole-3-carbonitriles.[11] These reactions often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

-

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have become a powerful tool for the direct introduction of a cyano group at the C3 position of an appropriately functionalized indole precursor.

-

Copper-Catalyzed Reactions: Copper catalysts have also been employed in the synthesis of indole derivatives.[12]

-

Multi-component Reactions: One-pot, multi-component reactions involving an indole, an aldehyde, and a cyanide source have emerged as a highly efficient strategy for the synthesis of diverse indole-3-carbonitrile derivatives.[11][13] These reactions streamline the synthetic process, reducing the number of purification steps and improving overall yield.

A notable example is the base-catalyzed three-component reaction of indoles, aldehydes, and malononitrile, which provides access to 2-amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitriles.[11]

Synthesis of Specific Derivatives

The synthesis of specific indole-3-carbonitrile derivatives often requires tailored approaches. For instance, the synthesis of 7-iodo-1H-indole-3-carbonitrile was achieved through a Friedel–Crafts acylation of 7-iodoindole with oxalyl dichloride, followed by conversion of the resulting ketoacid to an oxime and subsequent dehydration.[14]

Biological Activities and Therapeutic Potential

Indole-3-carbonitrile derivatives have garnered significant attention for their wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of indole-3-carbonitrile derivatives.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancers.[4][10] The anticancer mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[15][16]

-

Tropomyosin Receptor Kinase (TRK) Inhibition: Certain 1H-indole-3-carbonitrile derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers with NTRK gene fusions.[15]

-

Dual EGFR/SRC Kinase Inhibition: Novel indole derivatives have been synthesized that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and SRC kinase, two key players in tumor progression.[17]

-

Tubulin Polymerization Inhibition: Some indole derivatives exhibit anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[6]

Table 1: Anticancer Activity of Selected Indole-3-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 | [10] |

| 3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 | [10] |

| 4-fluorophenyl derivative 7c | PC3 (Prostate) | 4 | [10] |

Antiviral Activity

Indole derivatives have also demonstrated promising antiviral activity against a range of viruses.[18][19] For example, 3-indoleacetonitrile, a closely related compound, has shown profound antiviral activity against various strains of influenza A virus.[18][19] Furthermore, certain indole-3-carboxylic acid derivatives have exhibited inhibitory effects against SARS-CoV-2 replication in vitro.[20][21]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of indole derivatives has been extensively studied.[22][23][24] Some compounds have shown significant anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[22] Indole-3-carbinol (I3C), a natural precursor to many indole compounds, inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[25]

Other Biological Activities

The therapeutic potential of indole-3-carbonitrile derivatives extends beyond the aforementioned areas. They have been investigated as:

-

DYRK1A Inhibitors: For potential applications in Down syndrome and Alzheimer's disease.[26]

-

Antidiabetic Agents: Through the inhibition of α-glucosidase and α-amylase enzymes.[13]

-

Antitubercular Agents: The indole scaffold is a key component in the development of new drugs to combat tuberculosis.[3]

Mechanism of Action and Signaling Pathways

The diverse biological effects of indole-3-carbonitrile derivatives are a result of their ability to modulate a variety of cellular signaling pathways.

Modulation of Cancer-Related Pathways

In the context of cancer, indole compounds have been shown to interfere with several critical signaling cascades:

-

PI3K/Akt/mTOR Pathway: Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are known to deregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[27]

-

NF-κB Signaling: These compounds also modulate the downstream transcription factor NF-κB, which plays a key role in inflammation, immunity, and cancer.[27]

-

Wnt/β-catenin Pathway: Indole-3-carbinol has been shown to regulate the Wnt and Notch signaling pathways, influencing cell differentiation.[28]

-

ATM Signaling Pathway: I3C can activate the ATM signaling pathway, leading to the stabilization of the p53 tumor suppressor protein and inducing G1 cell cycle arrest.[29]

Caption: Modulation of PI3K/Akt/mTOR and NF-κB pathways by indole derivatives.

Interaction with Biotransformation Enzymes

Indole-3-carbinol and its derivatives can modulate the expression and activity of phase I and phase II biotransformation enzymes.[30] This is often mediated through the aryl hydrocarbon receptor (AhR) and the nuclear factor E2-related factor 2 (Nrf2) signaling pathways, respectively.[30] This modulation can impact the metabolism of various endogenous and exogenous compounds, including hormones and carcinogens.

Case Studies in Drug Development

The therapeutic promise of indole-3-carbonitrile and its relatives has led to their investigation in clinical settings. Indole-3-carbinol itself has been the subject of clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in healthy subjects.[31] While no indole-3-carbonitrile derivative has yet reached the market as a standalone drug, the continuous research and development in this area highlight their significant potential. Several indole-based drugs are already in clinical use for various indications, underscoring the value of this scaffold in drug discovery.[1]

Experimental Protocols

General Procedure for the Synthesis of 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol describes a one-pot synthesis of a pyrimidine-fused indole derivative, demonstrating a common strategy for generating complex heterocyclic systems from indole-3-carboxaldehyde.[32]

-

A mixture of ethyl cyanoacetate (0.01 mol), thiourea (0.01 mol), and indole-3-carboxaldehyde (0.01 mol) is prepared.

-

To this mixture, 25 ml of sodium ethoxide in ethanol is added.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

The mixture is then poured into an ice/HCl solution.

-

The resulting solid precipitate is filtered, dried, and recrystallized from a DMF/water mixture to yield the pure product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. Indole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

- 18. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 21. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PDF (English) - Narovlyansky - Acta Naturae [actanaturae.ru]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 25. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Indole-3-carbinol activates the ATM signaling pathway independent of DNA damage to stabilize p53 and induce G1 arrest of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. japsonline.com [japsonline.com]

1-Benzyl-7-methyl-1H-indole-3-carbonitrile literature review

An In-depth Technical Guide to 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor allow for diverse interactions with a wide array of biological targets. This versatility has led to the development of numerous indole-containing drugs with applications ranging from anticancer and anti-inflammatory to antiviral and neuroprotective agents.

The biological activity of the indole nucleus can be significantly modulated by the nature and position of its substituents. Modifications at the N-1, C-3, and C-7 positions are particularly crucial in fine-tuning the pharmacological profile of these compounds. The introduction of a benzyl group at the N-1 position often enhances lipophilicity and can lead to a dramatic increase in potency, as exemplified by the superior anti-proliferative and anti-estrogenic properties of 1-benzyl-indole-3-carbinol compared to its parent compound. The carbonitrile group at the C-3 position is a versatile functional group that can participate in various chemical transformations and is a key feature in several biologically active molecules. Furthermore, substitution at the C-7 position can influence the steric and electronic properties of the indole ring, potentially leading to improved selectivity and efficacy.

This technical guide provides a comprehensive overview of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, a molecule of significant interest for drug discovery. Due to the limited direct literature on this specific compound, this document leverages established synthetic methodologies and structure-activity relationship data from closely related analogues to propose a robust synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential biological activities and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Proposed Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile

The synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile can be logically approached in a two-step sequence starting from the commercially available 7-methyl-1H-indole. The proposed pathway involves an initial N-benzylation reaction, followed by the introduction of a carbonitrile functional group at the C-3 position.

Caption: Proposed two-step synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.

Step 1: Synthesis of 1-Benzyl-7-methyl-1H-indole

The first step involves the N-alkylation of 7-methyl-1H-indole with benzyl bromide. This reaction is efficiently carried out using a strong base to deprotonate the indole nitrogen, thereby enhancing its nucleophilicity to attack the electrophilic benzyl bromide. The use of potassium hydroxide in dimethyl sulfoxide (DMSO) is a well-established and high-yielding method for the N-alkylation of indoles.

Experimental Protocol:

-

A flask is charged with dimethyl sulfoxide (DMSO) and freshly crushed potassium hydroxide pellets (4 equivalents). The mixture is stirred at room temperature for approximately 5 minutes to ensure dissolution of the base.

-

7-methyl-1H-indole (1 equivalent) is added to the stirred mixture.

-

Stirring is continued for 45 minutes to allow for the complete deprotonation of the indole nitrogen, forming the corresponding potassium salt.

-

Benzyl bromide (2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred for an additional 45 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous mixture is extracted with three portions of diethyl ether. Each ether layer is subsequently washed with three portions of water to remove residual DMSO and salts.

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-benzyl-7-methyl-1H-indole.

Step 2: Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile

The introduction of a nitrile group at the C-3 position of the indole ring can be achieved through a two-stage process: formylation to yield the 3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.

Sub-step 2a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the electron-rich C-3 position of the indole nucleus. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol:

-

In a flask cooled in an ice bath, phosphorus oxychloride (1.5 equivalents) is added dropwise to dimethylformamide (DMF, used as both reagent and solvent).

-

The mixture is stirred to allow for the formation of the Vilsmeier reagent.

-

A solution of 1-benzyl-7-methyl-1H-indole (1 equivalent) in DMF is then added dropwise to the Vilsmeier reagent at low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by pouring it onto ice and neutralizing with an aqueous solution of sodium hydroxide or sodium carbonate.

-

The resulting precipitate, 1-benzyl-7-methyl-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Sub-step 2b: Conversion of Aldehyde to Nitrile

The 3-carbaldehyde can be converted to the 3-carbonitrile via several methods. A common and reliable method involves the formation of an aldoxime intermediate, followed by dehydration.

Experimental Protocol:

-

1-benzyl-7-methyl-1H-indole-3-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or pyridine.

-

Hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine are added to the solution.

-

The mixture is heated under reflux until the formation of the oxime is complete (monitored by TLC).

-

The solvent is removed, and the crude oxime is isolated.

-

The crude oxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, to yield the desired 1-benzyl-7-methyl-1H-indole-3-carbonitrile.

-

The final product is purified by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The anticipated properties of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile are summarized below, based on the analysis of its constituent functional groups and data from similar structures.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₄N₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | Likely a white to off-white or pale yellow solid |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet around δ 5.4-5.6 ppm. The aromatic protons of the benzyl group and the indole ring will appear in the region of δ 7.0-8.0 ppm. A singlet for the methyl group protons attached to the indole ring is expected around δ 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the nitrile carbon (C≡N) in the range of δ 115-120 ppm. The benzylic carbon (CH₂) will likely appear around δ 50 ppm. The aromatic carbons will resonate in the δ 110-140 ppm region. The methyl carbon should appear at approximately δ 15-20 ppm.

-

FT-IR (Infrared Spectroscopy): The IR spectrum should display a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Anticipated Biological Activity and Therapeutic Potential

While 1-Benzyl-7-methyl-1H-indole-3-carbonitrile has not been extensively studied, a strong rationale for its potential biological activity can be built upon the well-documented pharmacology of its structural analogues.

Anticancer Activity

The 1-benzylindole scaffold is a hallmark of several potent anticancer agents. The parent compound, indole-3-carbinol (I3C), found in cruciferous vegetables, and its derivatives have been widely investigated for their cancer-preventive and therapeutic properties.

-

Enhanced Potency: The N-benzylation of I3C to form 1-benzyl-indole-3-carbinol results in a compound that is approximately 1000-fold more potent at inhibiting the proliferation of human breast cancer cells. This enhanced activity is attributed to the increased stability and hydrophobicity conferred by the benzyl group, which prevents the formation of less active oligomeric products.

-

Wnt/β-catenin Signaling Inhibition: 1-benzyl-I3C has been identified as a highly potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells. This pathway is frequently dysregulated in various cancers and is a critical driver of tumor progression. By disrupting this pathway, 1-benzyl-I3C downregulates key oncogenic factors, leading to reduced cell proliferation.

-

Induction of Apoptosis and Cell Cycle Arrest: Many indole derivatives, including those with a 1-benzyl substitution, exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Given these precedents, it is highly probable that 1-Benzyl-7-methyl-1H-indole-3-carbonitrile will exhibit significant anticancer activity. The combination of the N-benzyl group, known to enhance potency, and the C-3 carbonitrile, a common feature in bioactive molecules, makes this compound a prime candidate for screening against a panel of cancer cell lines.

Caption: Hypothesized mechanism of action via inhibition of the Wnt/β-catenin signaling pathway.

Antimicrobial and Anti-inflammatory Potential

The indole nucleus is also a common structural motif in compounds with significant antimicrobial and anti-inflammatory properties. Certain 1-benzyl-3-substituted indole derivatives have demonstrated activity against various bacterial and fungal pathogens, including P. aeruginosa, B. cereus, S. aureus, and C. albicans. Additionally, some indole derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, suggesting a potential role for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile as an anti-inflammatory agent.

Conclusion and Future Directions

1-Benzyl-7-methyl-1H-indole-3-carbonitrile represents a promising, yet underexplored, molecule at the intersection of several well-established structure-activity relationships. The proposed synthetic route offers a viable and efficient method for its preparation, enabling further investigation. Based on the potent biological activities of closely related 1-benzylindole analogues, this compound is a compelling candidate for evaluation in several therapeutic areas, most notably oncology.

Future research should focus on the following areas:

-

Synthesis and Structural Verification: The execution of the proposed synthesis and unambiguous structural confirmation of the final compound using modern spectroscopic techniques (NMR, MS, IR) and X-ray crystallography.

-

In Vitro Biological Evaluation: Comprehensive screening of the synthesized compound for its cytotoxic activity against a diverse panel of human cancer cell lines. Further studies should also explore its antimicrobial and anti-inflammatory properties.

-

Mechanism of Action Studies: Should significant biological activity be observed, further experiments should be conducted to elucidate the underlying molecular mechanisms, including its effects on key signaling pathways such as Wnt/β-catenin, and its ability to induce apoptosis and cell cycle arrest.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations at the 7-position and on the N-benzyl group would provide valuable insights into the SAR and could lead to the identification of even more potent and selective drug candidates.

References

- A large variety of bioactive natural products and molecules with significant therapeutic value include indoles, a functional group that is widely distributed in nature. The development of new techniques for the synthesis of indole core and site-specific indoles has consequently increased exponentially.

1-Benzyl-7-methyl-1H-indole-3-carbonitrile as a research chemical

An In-depth Technical Guide to 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Potential as a Modulator of Cellular Signaling

Abstract

1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a substituted indole derivative that, while not extensively documented in peer-reviewed literature, stands as a compound of significant interest for chemical biology and drug discovery. Its structure combines three key motifs: an N-benzyl group, a C7-methyl substituent, and a C3-carbonitrile. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, presenting a well-established synthetic pathway, expected analytical characterization data, and a detailed exploration of its potential biological activities. By drawing on data from structurally analogous compounds, we postulate that this molecule holds potential as a modulator of critical cellular signaling pathways, such as Wnt/β-catenin signaling and various protein kinases, making it a compelling candidate for further investigation in oncology and neurodegenerative disease research.

Introduction: A Molecule of Designed Potential

The indole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[2] The strategic placement of different functional groups on the indole ring system allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is an exemplar of such rational design, integrating features known to confer potent biological activity.

The Significance of the Constituent Moieties

-

N-Benzyl Group: Substitution at the N1 position of the indole ring with a benzyl group is a common strategy in medicinal chemistry. This modification not only blocks the indole N-H from forming hydrogen bonds but also significantly increases the molecule's hydrophobicity and metabolic stability.[3] In the case of the related compound, 1-benzyl-indole-3-carbinol, this substitution prevents acid-catalyzed self-condensation and enhances anti-proliferative potency by over 1000-fold compared to its unsubstituted parent, indole-3-carbinol.[3][4]

-

C3-Carbonitrile Group: The indole-3-carbonitrile moiety is a key pharmacophore in a variety of biologically active molecules. It serves as a versatile synthetic handle and is present in compounds designed as potent and selective inhibitors of protein kinases, such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Tropomyosin receptor kinase (TRK), which are implicated in neurodegenerative diseases and cancer, respectively.[5][6]

-

C7-Methyl Group: The methyl group at the C7 position provides a steric and electronic modification to the benzene portion of the indole ring. While its specific contribution to the biological activity of this molecule is yet to be determined, such substitutions can influence binding affinity and selectivity for target proteins by altering the molecule's conformation and electronic distribution.

Synthesis and Characterization

The synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile can be efficiently achieved through established and reliable organic chemistry methodologies. A logical and high-yielding approach involves the N-alkylation of a suitable indole precursor.

Proposed Synthetic Pathway

The most direct route involves the N-benzylation of 7-methyl-1H-indole-3-carbonitrile. This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) using a strong base to deprotonate the indole nitrogen, which then acts as a nucleophile to attack benzyl bromide.[7][8]

Caption: A direct N-benzylation route to the target compound.

Experimental Protocol: N-Benzylation

-

Preparation: To a flask charged with dimethyl sulfoxide (DMSO), add freshly crushed potassium hydroxide pellets (~4 molar equivalents). Stir the mixture at room temperature for 5 minutes.[8]

-

Indole Addition: Add 7-methyl-1H-indole-3-carbonitrile (1 molar equivalent) to the mixture. Continue stirring for approximately 45 minutes to ensure complete deprotonation of the indole nitrogen.[8]

-

Alkylation: Add benzyl bromide (~2 molar equivalents) to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction.[8]

-

Reaction: Stir the mixture for an additional 45 minutes at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with three portions of diethyl ether.

-

Purification: Wash the combined organic layers with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.[8]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄N₂ | Calculated |

| Molecular Weight | 246.31 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy[9] |

| Melting Point | Not yet reported | - |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and benzyl rings (typically in the δ 7.0-8.0 ppm range), a singlet for the benzylic methylene protons (-CH₂-) around δ 5.5 ppm, and a singlet for the C7-methyl protons (-CH₃) around δ 2.4-2.5 ppm.[9][10]

-

¹³C NMR: The carbon NMR spectrum should display signals for the nitrile carbon (C≡N) around δ 115-120 ppm, the benzylic carbon around δ 50 ppm, and a distinct set of signals for all aromatic carbons.[9][10]

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹ and various C-H and C=C stretching bands for the aromatic systems.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺, corresponding to the chemical formula C₁₇H₁₅N₂⁺.[9]

Potential Biological Activity and Mechanism of Action

While direct biological data for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is unavailable, a robust hypothesis for its activity can be formulated based on its structural components and data from closely related analogs.

Potent Inhibition of Wnt/β-catenin Signaling

The most compelling hypothesized activity is the inhibition of the Wnt/β-catenin signaling pathway. The structurally similar compound, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), is a highly potent inhibitor of this pathway in melanoma cells.[4][13] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers. 1-benzyl-I3C has been shown to disrupt Wnt signaling, leading to the downregulation of β-catenin protein levels and the subsequent inhibition of the master regulator MITF-M, a key factor in melanoma proliferation.[4][13] The N-benzyl group is critical for this enhanced activity.[3] It is therefore highly probable that 1-Benzyl-7-methyl-1H-indole-3-carbonitrile will exhibit similar Wnt inhibitory properties.

Caption: Hypothesized mechanism of Wnt/β-catenin pathway inhibition.

Activity as a Protein Kinase Inhibitor

The indole-3-carbonitrile scaffold is a known building block for protein kinase inhibitors.[5] For example, derivatives of 7-chloro-1H-indole-3-carbonitrile were developed as potent, nanomolar inhibitors of DYRK1A, a kinase implicated in Alzheimer's disease and Down syndrome.[5] Furthermore, novel 1H-indole-3-carbonitrile derivatives have been synthesized as highly potent inhibitors of TRK, a validated target in cancers with NTRK gene fusions.[6] Given these precedents, 1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a strong candidate for screening against a panel of protein kinases to identify potential anti-cancer or neuro-regulatory activities.

Recommended Experimental Workflows

To validate the therapeutic potential of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, a structured experimental approach is necessary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 13. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive, three-stage synthetic protocol for the preparation of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile, a key heterocyclic scaffold for drug discovery and materials science. The synthesis commences with the commercially available 7-methyl-1H-indole and proceeds through a robust sequence of N-benzylation, Vilsmeier-Haack formylation, and a final conversion of the resulting aldehyde to the target nitrile via an aldoxime intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and practical advice grounded in established chemical principles.

I. Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The specific substitution pattern of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile offers a unique three-dimensional structure and electronic profile, making it a valuable building block for targeted therapeutic agents. The benzyl group at the N1 position enhances lipophilicity and can engage in pi-stacking interactions, while the methyl group at C7 provides steric and electronic influence. The C3-carbonitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The synthetic strategy outlined herein is designed for reliability, scalability, and high yield, utilizing well-documented and robust chemical transformations. The overall pathway is depicted below.

Caption: Overall synthetic workflow for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.

II. Quantitative Data Summary

The following table summarizes the reagents, conditions, and typical yields for each stage of the synthesis.

| Stage | Key Transformation | Starting Material | Key Reagents (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Benzylation | 7-Methyl-1H-indole | KOH (4.0), Benzyl bromide (2.0) | DMSO | RT | 1.5 | 85-95 |

| 2 | Vilsmeier-Haack | 1-Benzyl-7-methyl-1H-indole | POCl₃ (1.1), DMF | DMF | 0 to 35 | 2 | 90-97 |

| 3a | Oxime Formation | Aldehyde Intermediate | NH₂OH·HCl (1.1), NaOAc (1.1) | EtOH/H₂O | Reflux | 7 | 90-95 |

| 3b | Dehydration | Oxime Intermediate | Acetic Anhydride | Ac₂O | 140 | 1-2 | 85-95 |

III. Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F₂₅₄) and visualized under UV light (254 nm).

Stage 1: Synthesis of 1-Benzyl-7-methyl-1H-indole

Causality: This reaction proceeds via the deprotonation of the indole N-H (pKa ≈ 17) by a strong base, potassium hydroxide, to form the highly nucleophilic indolate anion. This anion then readily displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium cation while leaving the indolate anion highly reactive.[1]

Protocol:

-

To a 500 mL flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO, 200 mL) and freshly crushed potassium hydroxide pellets (22.4 g, 0.40 mol, 4.0 eq).

-

Stir the mixture at room temperature for 5-10 minutes to ensure partial dissolution of the base.

-

Add 7-methyl-1H-indole (13.1 g, 0.10 mol, 1.0 eq) to the mixture. Continue stirring for 45 minutes. The solution will become dark.

-

Carefully add benzyl bromide (24 mL, 34.2 g, 0.20 mol, 2.0 eq) dropwise to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction.

-

After the addition is complete, stir the mixture for an additional 45 minutes at room temperature.

-

Upon completion (monitored by TLC, eluent: 9:1 Hexane/Ethyl Acetate), quench the reaction by diluting the mixture with 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-benzyl-7-methyl-1H-indole as a pale yellow oil or low-melting solid.

Stage 2: Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carboxaldehyde

Causality: The Vilsmeier-Haack reaction is a highly efficient method for formylating electron-rich heterocycles.[2][3] It begins with the reaction between DMF and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich C3 position of the indole ring then attacks this electrophile, leading to an iminium intermediate which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[4]

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Protocol:

-

In a 250 mL three-necked flask fitted with a dropping funnel and a calcium chloride drying tube, add anhydrous DMF (50 mL). Cool the flask in an ice-salt bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 16.8 g, 0.11 mol, 1.1 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature is maintained below 10°C. A yellowish, viscous complex will form.

-

In a separate flask, dissolve 1-benzyl-7-methyl-1H-indole (22.1 g, 0.10 mol, 1.0 eq) in anhydrous DMF (50 mL).

-

Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to 35°C. Stir at this temperature for 1-2 hours. The mixture will turn into a thick, opaque paste.

-

Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

-

Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium hydroxide solution until the pH is alkaline (pH > 9). This step is exothermic and should be performed with cooling.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol to afford 1-benzyl-7-methyl-1H-indole-3-carboxaldehyde as a crystalline solid.[5][6]

Stage 3: Synthesis of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile

This stage is a two-step process involving the formation of an aldoxime followed by its dehydration to the nitrile.

Step 3a: Formation of 1-Benzyl-7-methyl-1H-indole-3-carboxaldehyde Oxime

Causality: This is a standard condensation reaction. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of a water molecule yields the C=N double bond of the oxime.[3][4]

Protocol:

-

In a 250 mL round-bottom flask, dissolve 1-benzyl-7-methyl-1H-indole-3-carboxaldehyde (24.9 g, 0.10 mol, 1.0 eq) in 95% ethanol (150 mL).

-

To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 7.6 g, 0.11 mol, 1.1 eq) and sodium acetate (9.0 g, 0.11 mol, 1.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 7 hours.[7]

-

Monitor the reaction by TLC (eluent: 7:3 Hexane/Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of ice-cold water. The oxime product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The product is typically a mixture of (E) and (Z) isomers and can be used in the next step without further purification.

Step 3b: Dehydration of Oxime to 1-Benzyl-7-methyl-1H-indole-3-carbonitrile

Causality: Acetic anhydride is an effective dehydrating agent for this transformation. The hydroxyl group of the oxime is first acetylated, forming a good leaving group (acetate). Subsequent base-catalyzed or thermal elimination of acetic acid results in the formation of the carbon-nitrogen triple bond of the nitrile.

Protocol:

-

Place the crude 1-benzyl-7-methyl-1H-indole-3-carboxaldehyde oxime (26.4 g, 0.10 mol, 1.0 eq) in a 100 mL round-bottom flask.

-

Add acetic anhydride (30 mL).

-

Heat the mixture to reflux (approx. 140°C) for 1-2 hours. The solid will dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting oxime is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 400 mL of an ice-water mixture with vigorous stirring.

-

Stir for 30-60 minutes to allow the excess acetic anhydride to hydrolyze and the product to solidify.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air-dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure 1-Benzyl-7-methyl-1H-indole-3-carbonitrile.

IV. Conclusion

This application note details a reliable and high-yielding three-stage synthesis for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile. The described protocols utilize established and well-understood chemical reactions, including N-alkylation, Vilsmeier-Haack formylation, and a two-step aldehyde-to-nitrile conversion. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

V. References

-

Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Sureshbabu, G. et al. (2007). An Efficient Synthesis of Nitriles from Aldoximes in the Presence of Trifluoromethanesulfonic Anhydride in Mild Conditions. Request PDF. [Link]

-

Sureshbabu, G. et al. (2009). Dehydration of aldoximes and amides into corresponding nitriles. ResearchGate. [Link]

-

Kamal, A. et al. (2011). A Simple Synthesis of Nitriles from Aldoximes. PMC. [Link]

-

Japanese Patent JP2767295B2. Method for producing indole-3-carbonitrile compound. Google Patents.

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Name Reactions in Organic Synthesis. Fischer Indole Synthesis. Cambridge University Press. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Ali, H. et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

-

Glavina, M. et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

-

Uludag, N. & Sanli, A. (2025). A new reagent for synthesis of nitriles from aldoximes using aluminium (iii) triflate. ResearchGate. [Link]

-

Jentzsch, T. et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

-

Chemistry Stack Exchange. (2017). Reaction of aldoxime and a ketoxime with acetic anhydride. Chemistry Stack Exchange. [Link]

-

Salman, A. et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]

-

Heaney, H.; Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]

-

Smith, G. F. (1954). INDOLE-3-ALDEHYDE. Organic Syntheses, 34, 57. [Link]

Sources

Palladium-catalyzed cyanation of 1-benzyl-7-methyl-1H-indole

Application Note: Palladium-Catalyzed Direct C3-Cyanation of 1-Benzyl-7-methyl-1H-indole

Prepared by: Senior Application Scientist, Synthetic Methodology & Catalysis Target Audience: Researchers, Discovery Chemists, and Process Scientists

Strategic Rationale & Substrate Dynamics

The introduction of a nitrile group into the indole core is a critical transformation in drug discovery. The cyano group acts as a robust, non-classical bioisostere for carbonyls and halogens, modulating pKa, enhancing metabolic stability, and serving as a compact hydrogen-bond acceptor.

Traditional methods for synthesizing 3-cyanoindoles (e.g., Vilsmeier-Haack formylation followed by oxime dehydration, or Sandmeyer-type reactions) suffer from poor atom economy, multi-step inefficiencies, and the requirement for highly toxic reagents like NaCN or CuCN.

This protocol details the direct, palladium-catalyzed C–H cyanation of 1-benzyl-7-methyl-1H-indole to yield 1-benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6). This specific substrate presents unique spatial dynamics: the 7-methyl group introduces significant steric hindrance, forcing the N-benzyl group out of coplanarity with the indole ring[1]. While this conformation shields the C2 position, it leaves the electron-rich C3 position highly accessible for regioselective electrophilic palladation. By utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as a benign, FDA-approved cyanide source, this methodology provides a green, highly efficient, and self-validating route to complex functionalized indoles [2].

Mechanistic Causality: The "Slow-Release" Cyanide Paradigm

The success of this protocol hinges on overcoming a fundamental kinetic paradox in palladium chemistry: cyanide is required for the reaction, but free cyanide ions (CN⁻) are potent poisons for palladium catalysts. Cyanide's strong σ-donor and π-acceptor properties drive the formation of catalytically dead, coordinatively saturated [Pd(CN)₄]²⁻ complexes.

The K₄[Fe(CN)₆] Solution: By employing K₄[Fe(CN)₆] in a solvent like DMSO, we intentionally create a solubility bottleneck. The poor solubility of the ferrocyanide salt ensures a very low steady-state concentration of free CN⁻ in the reaction medium. This "slow-release" mechanism allows for controlled transmetalation to the Pd(II) center without overwhelming and deactivating the catalyst [3].

The catalytic cycle proceeds via four distinct phases:

-

Transmetalation: Transfer of CN⁻ from K₄[Fe(CN)₆] to Pd(OAc)₂ to form the active Pd(II)-CN species.

-

Electrophilic Palladation: Regioselective C–H activation at the C3 position of the 1-benzyl-7-methyl-1H-indole.

-

Reductive Elimination: Collapse of the Pd(II)-indole-CN intermediate to release the cyanated product and Pd(0).

-

Oxidative Regeneration: Cu(OAc)₂ and atmospheric O₂ act synergistically to reoxidize Pd(0) back to the active Pd(II) catalyst.

Catalytic cycle for the Pd-catalyzed C3-cyanation of indoles using K₄[Fe(CN)₆].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield. Note that the absence of a terminal oxidant or the use of a highly soluble cyanide source (NaCN) completely abolishes reactivity, validating the mechanistic hypotheses outlined above.

Table 1: Reaction Optimization and Control Studies for 1-Benzyl-7-methyl-1H-indole

| Entry | Catalyst (10 mol%) | Cyanide Source (0.5 eq) | Solvent | Oxidant (3.0 eq) | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMSO | Cu(OAc)₂ / O₂ | 130 | 84% |

| 2 | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMF | Cu(OAc)₂ / O₂ | 130 | 62% |

| 3 | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMSO | None (Ar atm) | 130 | <5% |

| 4 | None | K₄[Fe(CN)₆]·3H₂O | DMSO | Cu(OAc)₂ / O₂ | 130 | 0% |

| 5 | Pd(OAc)₂ | NaCN (2.0 eq) | DMSO | Cu(OAc)₂ / O₂ | 130 | Trace |

Conditions: 1-benzyl-7-methyl-1H-indole (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, equates to 3.0 mmol CN⁻), Pd(OAc)₂ (0.1 mmol), Cu(OAc)₂ (3.0 mmol), Solvent (5.0 mL), 24 hours.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the reaction is proceeding correctly.

Materials Required:

-

1-Benzyl-7-methyl-1H-indole (1.0 mmol, 221.3 mg)

-

Potassium ferrocyanide trihydrate, K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 211.2 mg)

-

Palladium(II) acetate, Pd(OAc)₂ (0.1 mmol, 22.4 mg)

-

Copper(II) acetate, Cu(OAc)₂ (3.0 mmol, 544.9 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

-

10% Aqueous Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology:

Step 1: Reaction Assembly

-

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-7-methyl-1H-indole (221.3 mg), K₄[Fe(CN)₆]·3H₂O (211.2 mg), Pd(OAc)₂ (22.4 mg), and Cu(OAc)₂ (544.9 mg).

-

Add 5.0 mL of anhydrous DMSO.

-

Self-Validation Checkpoint 1: The mixture will initially appear as a heterogeneous blue-green suspension due to the undissolved Cu(OAc)₂ and K₄[Fe(CN)₆].

-

Seal the tube with a septum and equip it with an O₂ balloon. (Do not purge with inert gas; oxygen is required for catalyst turnover).

Step 2: Thermal Activation

-

Place the reaction vessel in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm).

-

Self-Validation Checkpoint 2: Within 30–45 minutes, the solution should transition to a dark, opaque brown. This color change indicates the successful generation of active Pd species and active catalytic cycling. Troubleshooting: If the reaction turns completely black with heavy precipitate, Pd(0) has aggregated into catalytically inactive "Pd black," likely due to a compromised oxygen supply.

-

Allow the reaction to proceed for 24 hours.

Step 3: Quenching and Phase Separation

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

-

Add 20 mL of 10% aqueous NH₄OH.

-

Self-Validation Checkpoint 3 (Causality of Reagent Choice): The aqueous layer will turn a brilliant, deep sapphire blue. This is the formation of the highly water-soluble[Cu(NH₃)₄]²⁺ complex. This step is critical; without ammonia, copper salts cause severe emulsions and trap the product in the aqueous phase.

-

Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification & Analytical Confirmation

-

Purify the crude residue via flash column chromatography on silica gel.

-

Self-Validation Checkpoint 4 (TLC): Using a 4:1 Hexane:EtOAc eluent, the starting material elutes rapidly (Rf ~0.8). The introduction of the strongly electron-withdrawing nitrile group significantly increases the polarity of the product, which will elute much later (Rf ~0.35)[1].

-

Isolate the product as a pale yellow solid.

Analytical Signatures:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic signature of successful conversion is the complete disappearance of the C3-H proton (typically a singlet around δ 6.5–6.8 ppm in the starting material). The benzylic protons will appear as a distinct singlet around δ 5.63 ppm[1].

-

¹³C NMR (100 MHz, CDCl₃): A new, characteristic quaternary carbon peak corresponding to the nitrile group (–C≡N) will appear at approximately δ 115–117 ppm.

References

-

Wang, J., Yan, G., Kuang, C., & Zhang, Y. "Palladium-Catalyzed Direct Cyanation of Indoles with K₄[Fe(CN)₆]." Organic Letters, American Chemical Society, 2010, 12(6), 1336–1339.[Link]

-

PolyU Electronic Theses. "Transition metal-catalyzed C-H bond functionalization." Hong Kong Polytechnic University, Chapter 4 (Experimental Data for 1-Benzyl-7-methyl-1H-indole-3-carbonitrile).[Link]

-

Cheng, K., et al. "The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015.[Link]

Sources

Application Note: In Vitro Evaluation of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile as a Modulator of Wnt/β-Catenin and Cell Cycle Signaling

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The indole scaffold is a privileged structure in oncology and medicinal chemistry. Natural dietary indoles, such as Indole-3-carbinol (I3C), exhibit well-documented anti-proliferative properties but suffer from low potency and metabolic instability. Synthetic N-benzylated indole derivatives have emerged as highly potent analogs, demonstrating up to a 1000-fold increase in anti-proliferative efficacy compared to their natural counterparts [1].

1-Benzyl-7-methyl-1H-indole-3-carbonitrile (CAS: 1426847-74-6; MW: 246.31) represents a rationally designed building block and active pharmaceutical ingredient (API) precursor. The addition of the N-benzyl group enhances lipophilicity and prevents the formation of reactive indolenine oligomers, while the C-7 methyl group provides steric tuning that influences target binding [2]. Mechanistically, related 1-benzyl-indole derivatives act as potent small-molecule inhibitors of canonical Wnt/β-catenin signaling and induce robust G1 cell cycle arrest by disrupting Sp1 transcription factor interactions with the CDK6 promoter [1, 3].

This application note provides a comprehensive, self-validating in vitro protocol to evaluate the anti-proliferative and Wnt-inhibitory properties of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in human cancer cell lines (e.g., melanoma and breast cancer models).

Experimental Workflow & Self-Validating Design

To ensure scientific rigor, this protocol is designed as a self-validating system .

-

Primary Screen: Cell viability assays establish the IC50, ensuring subsequent mechanistic assays are performed at sub-lethal concentrations to avoid confounding apoptotic artifacts.

-

Functional Assay: The TOPFlash reporter assay directly quantifies LEF-1/TCF-dependent transcriptional activity.

-

Orthogonal Validation: Western blotting confirms that transcriptional suppression is caused by the physical degradation of β-catenin and the stabilization of the Axin/GSK-3β destruction complex.

-

Rescue Control: The inclusion of a GSK-3β inhibitor (SB216763) proves causality—if the compound's effect is reversed by inhibiting GSK-3β, the mechanism is definitively linked to the destruction complex [3].

Fig 1: Self-validating experimental workflow for evaluating Wnt/β-catenin modulators.

Detailed In Vitro Protocols

Protocol A: Compound Preparation and Cell Viability (IC50 Determination)

Causality Insight: Establishing the IC50 is critical not just for determining potency, but for defining the therapeutic window. Mechanistic assays must be conducted at the IC20–IC50 range to ensure observed protein changes are primary pharmacological effects, not secondary consequences of cell death.

Materials:

-

1-Benzyl-7-methyl-1H-indole-3-carbonitrile (Purity ≥98%)

-

Cell lines: MCF-7 (Breast Cancer) or A375 (Melanoma)

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

Vehicle: Dimethyl sulfoxide (DMSO, cell culture grade)

Step-by-Step Method:

-

Stock Preparation: Dissolve 1-Benzyl-7-methyl-1H-indole-3-carbonitrile in 100% DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

-

Cell Seeding: Seed MCF-7 or A375 cells at a density of 3,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Prepare a 10-point serial dilution of the compound in complete media (range: 0.01 µM to 50 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) in any well, including the vehicle control.

-

Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (vol/vol equivalence to media), lyse for 10 minutes on an orbital shaker, and record luminescence.

-

Analysis: Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: TOPFlash Reporter Assay for Wnt/β-Catenin Activity

Causality Insight: While Western blots show protein levels, they do not prove transcriptional activity. The TOPFlash assay uses TCF/LEF binding sites linked to a luciferase reporter, providing a direct, dynamic readout of canonical Wnt signaling suppression.

Step-by-Step Method:

-

Transfection: Co-transfect cells (at 70% confluency in 24-well plates) with the TOPFlash reporter plasmid (containing wild-type TCF binding sites) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using Lipofectamine 3000.

-

Wnt Activation: 24 hours post-transfection, stimulate the cells with Wnt3a-conditioned media (or 100 ng/mL recombinant human Wnt3a) to hyperactivate the pathway.

-

Compound Exposure: Simultaneously treat the cells with 1-Benzyl-7-methyl-1H-indole-3-carbonitrile at its pre-determined IC25 and IC50 concentrations. Include a vehicle control (DMSO) and a positive control (e.g., ICG-001, a known Wnt inhibitor).

-

Dual-Luciferase Readout: After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activities sequentially. Express data as the ratio of Firefly/Renilla luminescence.

Protocol C: Mechanistic Validation via Western Blotting & Rescue

Causality Insight: To prove the compound works via the destruction complex rather than direct transcriptional interference, we assess the upstream proteins (Axin, GSK-3β) and perform a pharmacological rescue.

Step-by-Step Method:

-

Treatment: Treat cells in 6-well plates with the compound for 24 and 48 hours. For the Rescue Control , pre-treat a parallel set of wells with 10 µM SB216763 (a specific GSK-3β inhibitor) for 1 hour prior to adding the indole compound [3].

-

Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

-

Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probing: Probe for β-catenin (total and non-phosphorylated/active), GSK-3β, Axin, and downstream targets like MITF-M (in melanoma) or CDK6 (in breast cancer). Use GAPDH or β-actin as a loading control.

-

Validation: If the compound acts via the destruction complex, SB216763 co-treatment will rescue β-catenin levels and restore downstream MITF-M/CDK6 expression.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism of action for N-benzylated indole derivatives in the canonical Wnt/β-catenin pathway. By stabilizing the destruction complex, the compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its nuclear translocation.

Fig 2: Mechanism of Wnt/β-catenin disruption by 1-benzyl-indole derivatives.

Expected Data & Quantitative Benchmarks

When comparing 1-Benzyl-7-methyl-1H-indole-3-carbonitrile to the natural dietary compound Indole-3-carbinol (I3C), researchers should expect a massive shift in potency. The table below outlines the anticipated quantitative benchmarks based on structural analogs [1, 2].

| Assay / Parameter | Natural I3C (Control) | 1-Benzyl-Indole Derivative | Fold Improvement | Biological Implication |

| Cell Viability (IC50) | ~50.0 - 100.0 µM | ~0.05 - 0.5 µM | >100x to 1000x | Enables low-dose therapeutic targeting without off-target toxicity. |

| TOPFlash Wnt Activity | 30% reduction at 100 µM | >80% reduction at 1 µM | Significant | Potent suppression of LEF-1/TCF driven transcription. |

| β-Catenin Protein Levels | Mild degradation | Near-complete ablation | N/A | Confirms robust activation of the GSK-3β destruction complex. |

| CDK6 / MITF-M Expression | Modest downregulation | Strong downregulation | N/A | Induces profound G1 cell cycle arrest and halts proliferation. |

Table 1: Comparative quantitative benchmarks for in vitro assay outcomes.

References

-

Nguyen, D. H., Brar, G. A., Ho, C. N., Needleman, A. W., & Firestone, G. L. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Chemico-Biological Interactions, 186(3), 255-266. URL:[Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. URL:[Link]

-

Kundu, A., Khouri, M. G., Aryana, S., & Firestone, G. L. (2017). 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M. Carcinogenesis, 38(12), 1207-1217. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Indole Cyanation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole cyanation. This guide is designed for researchers, scientists, and professionals in drug development who are working to synthesize cyanated indole derivatives. Indole nitriles are critical synthons in medicinal chemistry and materials science, but their preparation can be challenging. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common experimental hurdles and optimize your reaction conditions for success.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions that form the basis for designing and troubleshooting your indole cyanation experiments.

Q1: What are the primary methods for direct C-H cyanation of indoles, and how do I select one?

A1: Selecting a method depends on your substrate's functional groups, the desired regioselectivity (C2 vs. C3), and available laboratory resources. The main strategies include:

-

Transition-Metal Catalysis: This is the most common approach.

-

Palladium (Pd)-Catalyzed: Often used for C3-cyanation. These reactions typically employ an oxidant like Cu(II) salts or O₂. A key challenge can be catalyst deactivation due to the formation of stable palladium-cyanide complexes.[1][2]

-